Polycytidylic acid (5') potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polycytidylic acid (5’) potassium salt is a synthetic double-stranded RNA molecule. It is composed of a polymer of cytidylic acid and is used extensively in scientific research as a model RNA to study cell signaling, particularly at the level of toll-like receptor 3 (TLR3). This compound is known for its role in mimicking viral infections, thereby stimulating immune responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Polycytidylic acid (5’) potassium salt is synthesized through the polymerization of cytidylic acid monomers. The process involves the use of specific enzymes or chemical catalysts to link the monomers into a long polymer chain. The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability of the double-stranded structure.

Industrial Production Methods

In industrial settings, the production of polycytidylic acid (5’) potassium salt involves large-scale polymerization processes. These processes are carried out in bioreactors where the reaction conditions can be meticulously controlled. The final product is then purified through various techniques such as chromatography to remove any impurities and ensure high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Polycytidylic acid (5’) potassium salt primarily undergoes reactions that involve its interaction with cellular receptors. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, it is known for its ability to bind to TLR3, triggering a cascade of immune responses.

Common Reagents and Conditions

The compound is often used in conjunction with other reagents that facilitate its entry into cells, such as transfection agents. The conditions for these reactions usually involve physiological pH and temperature to mimic the natural cellular environment.

Major Products Formed

The primary outcome of the reactions involving polycytidylic acid (5’) potassium salt is the activation of immune signaling pathways. This leads to the production of various cytokines and other immune response mediators.

Aplicaciones Científicas De Investigación

Polycytidylic acid (5’) potassium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and behavior of double-stranded RNA.

Biology: Researchers use it to investigate the mechanisms of RNA-induced immune responses and to study the role of TLR3 in viral infections.

Medicine: The compound is explored for its potential as an adjuvant in vaccine development, enhancing the immune response to various antigens.

Industry: It is used in the development of diagnostic tools and therapeutic agents that target RNA viruses.

Mecanismo De Acción

Polycytidylic acid (5’) potassium salt exerts its effects by binding to TLR3, a receptor found on the surface of certain immune cells. This binding activates the TLR3 signaling pathway, leading to the production of type I interferons and other cytokines. These molecules play a crucial role in the body’s defense against viral infections by enhancing the activity of immune cells and promoting the destruction of infected cells.

Comparación Con Compuestos Similares

Polycytidylic acid (5’) potassium salt is often compared to other synthetic double-stranded RNA molecules, such as polyinosinic:polycytidylic acid. While both compounds activate TLR3, polycytidylic acid (5’) potassium salt is unique in its specific structure and the precise immune responses it elicits. Other similar compounds include:

Polyinosinicpolycytidylic acid: A synthetic analog of double-stranded RNA used to simulate viral infections.

Polyadenylicpolyuridylic acid: Another synthetic double-stranded RNA used in immune response studies.

Polycytidylic acid (5’) potassium salt stands out due to its specific applications in studying TLR3-mediated immune responses and its potential use in therapeutic interventions.

Propiedades

Fórmula molecular |

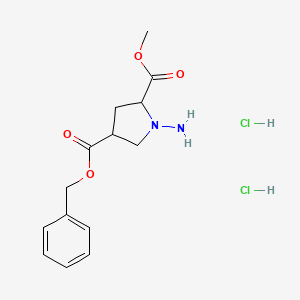

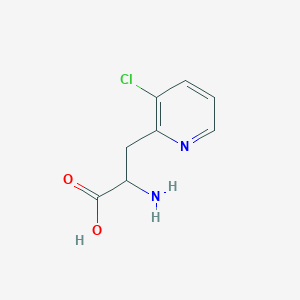

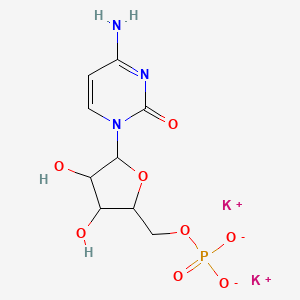

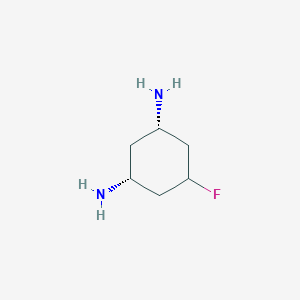

C9H12K2N3O8P |

|---|---|

Peso molecular |

399.38 g/mol |

Nombre IUPAC |

dipotassium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Clave InChI |

KJFHSFLOUJGHLS-UHFFFAOYSA-L |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)

![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)